Methyl 5-bromo-2-iodo-3-methylbenzoate CAS number and registry information
Methyl 5-bromo-2-iodo-3-methylbenzoate CAS number and registry information
An In-Depth Technical Guide to Substituted Benzoates for Advanced Research
Focus: Methyl 5-bromo-2-iodo-3-methylbenzoate and Its Isomeric Landscape
Prepared by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of Methyl 5-bromo-2-iodo-3-methylbenzoate, a halogenated aromatic compound with significant potential in synthetic chemistry. Given the limited direct literature on this specific substitution pattern, this document will also draw upon the well-documented, structurally similar isomer, Methyl 5-bromo-3-iodo-2-methylbenzoate (CAS No. 1378861-84-7) , to provide a robust framework for researchers, scientists, and drug development professionals. The principles of synthesis, reactivity, and application discussed herein are grounded in established organic chemistry and are intended to serve as an authoritative resource for the scientific community.
Core Registry and Physicochemical Properties
Table 1: Physicochemical and Registry Data of Methyl 5-bromo-3-iodo-2-methylbenzoate
| Property | Value | Source(s) |
| CAS Number | 1378861-84-7 | [1] |
| Molecular Formula | C₉H₈BrIO₂ | [2] |
| Molecular Weight | 353.87 g/mol | [2] |
| IUPAC Name | methyl 5-bromo-3-iodo-2-methylbenzoate | [2] |
| Canonical SMILES | CC1=C(C=C(C=C1I)Br)C(=O)OC | [2] |
| InChIKey | MNRJEGYAUYBNRW-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 3.5 | [2] |
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted aromatic rings like Methyl 5-bromo-2-iodo-3-methylbenzoate requires a strategic, multi-step approach to ensure correct regiochemistry. A plausible and efficient synthetic route would likely start from a more readily available precursor, such as a substituted aminobenzoic acid, and proceed through diazotization followed by a Sandmeyer-type reaction for iodination, and finally esterification.
Proposed Synthetic Pathway
A logical synthetic pathway for the parent carboxylic acid, 5-bromo-2-iodo-3-methylbenzoic acid, would involve the diazotization of an appropriate amino-substituted precursor, followed by iodination. The resulting carboxylic acid can then be esterified to yield the final methyl ester product. This method offers high yields and good control over the positioning of the iodo group. The synthesis of related compounds like 5-Bromo-2-iodobenzoic acid often involves the conversion of 2-Amino-5-bromobenzoic acid.[3]
Caption: Proposed synthesis of Methyl 5-bromo-2-iodo-3-methylbenzoate.
Experimental Protocol: Synthesis of Methyl 5-bromo-2-iodo-3-methylbenzoate
This protocol is a representative procedure based on established methods for similar compounds.[3][4]
Step 1: Diazotization and Iodination of 2-Amino-5-bromo-3-methylbenzoic Acid
-
Suspend 2-Amino-5-bromo-3-methylbenzoic acid in a mixture of an inorganic acid (e.g., HCl or H₂SO₄) and water.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete.
-
Quench the reaction by adding a solution of sodium bisulfite to remove any excess iodine.
-
Collect the precipitated solid, 5-bromo-2-iodo-3-methylbenzoic acid, by filtration, wash with cold water, and dry.
Step 2: Fischer Esterification
-
Reflux the crude 5-bromo-2-iodo-3-methylbenzoic acid in an excess of methanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Pour the residue into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).[5]
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude Methyl 5-bromo-2-iodo-3-methylbenzoate by column chromatography on silica gel.[5]
Applications in Research and Development
Halogenated benzoic acid derivatives are fundamental building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3][6] The presence of three distinct functional handles—a bromine atom, an iodine atom, and a methyl ester—on the aromatic ring of Methyl 5-bromo-2-iodo-3-methylbenzoate makes it a highly versatile intermediate.
-
Cross-Coupling Reactions: The bromo and iodo substituents serve as reactive sites for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The differential reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization of the aromatic core.
-
Pharmaceutical Intermediates: This class of compounds is crucial for synthesizing complex molecules, including active pharmaceutical ingredients (APIs).[6][7] For instance, the related compound 5-Bromo-2-methylbenzoic acid is a known intermediate in the synthesis of canagliflozin, a drug used to treat type 2 diabetes.[7]
-
Fine Chemical Synthesis: As a building block, it provides a scaffold for creating a wide array of more complex organic molecules for materials science and other research applications.[6]
Caption: Potential applications and synthetic utility.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for Methyl 5-bromo-2-iodo-3-methylbenzoate is not available, data from structurally similar compounds like Methyl 5-bromo-2-iodobenzoate and 5-Bromo-2-methylbenzoic acid can be used to infer its hazard profile.[8][9][10]
Table 2: Summary of Hazard Information
| Hazard Category | Description | Precautionary Statements | Source(s) |
| Acute Toxicity (Oral) | Harmful if swallowed. | P264, P270, P301+P310, P405, P501 | [8][11][12] |
| Skin Corrosion/Irritation | Causes skin irritation. | P280, P302+P352, P332+P317, P362+P364 | [9][12][13] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | P280, P305+P351+P338, P337+P317 | [9][12][13] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | P261, P271, P304+P340, P319, P403+P233 | [12][13] |
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area, preferably in a fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][13] Avoid formation of dust and aerosols.[10]
-
Storage: Store in a cool, dry place away from light and incompatible materials.[3] Keep the container tightly sealed.[10][13]
References
- BLD Pharm. (n.d.). Methyl 5-bromo-3-iodo-2-methylbenzoate.
- MilliporeSigma. (n.d.). Methyl 5-bromo-2-iodobenzoate 97.
- ChemicalBook. (n.d.). METHYL 5-BROMO-2-IODOBENZOATE | 181765-86-6.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl 5-bromo-2-methylbenzoate.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Bromo-2-methylbenzoic acid.
- PubChemLite. (n.d.). Methyl 5-bromo-3-iodo-2-methylbenzoate (C9H8BrIO2).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 5-Bromo-2-iodobenzoic Acid: Comprehensive Overview and Applications.
- ChemicalBook. (n.d.). 5-Bromo-2-methylbenzoic acid - Safety Data Sheet.
- ECHEMI. (n.d.). 2-broMo-5-iodobenzoic acid Methyl ester SDS, 717880-58-5 Safety Data Sheets.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications.
- Synthesis of methyl 4-bromo-2-methylbenzoate. (n.d.).
- Guidechem. (2023). What are the applications of 5-Bromo-2-methylbenzoic acid?.
- PubChem. (n.d.). 5-Bromo-2-methylbenzoic acid.
- Google Patents. (n.d.). A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.
Sources
- 1. 1378861-84-7|Methyl 5-bromo-3-iodo-2-methylbenzoate|BLD Pharm [bldpharm.com]
- 2. PubChemLite - Methyl 5-bromo-3-iodo-2-methylbenzoate (C9H8BrIO2) [pubchemlite.lcsb.uni.lu]
- 3. nbinno.com [nbinno.com]
- 4. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. nbinno.com [nbinno.com]
- 7. guidechem.com [guidechem.com]
- 8. 5-溴-2-碘苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. 5-Bromo-2-methylbenzoic acid - Safety Data Sheet [chemicalbook.com]
- 11. METHYL 5-BROMO-2-IODOBENZOATE | 181765-86-6 [chemicalbook.com]
- 12. 5-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 346004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
